1-(2-(Diethylamino)quinazolin-4-yl)-3-phenylurea
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Overview
Description
1-(2-(diethylamino)quinazolin-4-yl)-3-phenylurea is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(diethylamino)quinazolin-4-yl)-3-phenylurea typically involves the reaction of 2-(diethylamino)quinazoline with phenyl isocyanate. The reaction is carried out under anhydrous conditions and requires the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-(diethylamino)quinazolin-4-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(diethylamino)quinazolin-4-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can exert anticancer effects by preventing the growth and spread of cancer cells .
Comparison with Similar Compounds
1-(2-(diethylamino)quinazolin-4-yl)-3-phenylurea can be compared with other quinazoline derivatives such as:
Erlotinib: A quinazoline derivative used as an anticancer drug.
Gefitinib: Another quinazoline derivative with anticancer properties.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities. Its diethylamino group and phenylurea moiety contribute to its unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C19H21N5O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[2-(diethylamino)quinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C19H21N5O/c1-3-24(4-2)18-21-16-13-9-8-12-15(16)17(22-18)23-19(25)20-14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3,(H2,20,21,22,23,25) |
InChI Key |
OACDZTWEJRHLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2C(=N1)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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